molecular formula C15H13FN2O B12923496 6-[(4-Fluorophenyl)ethynyl]-2-(propan-2-yl)pyridazin-3(2H)-one CAS No. 524919-62-8

6-[(4-Fluorophenyl)ethynyl]-2-(propan-2-yl)pyridazin-3(2H)-one

Cat. No.: B12923496
CAS No.: 524919-62-8
M. Wt: 256.27 g/mol
InChI Key: ZSSHIOKPRJHRIY-UHFFFAOYSA-N
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Description

6-((4-Fluorophenyl)ethynyl)-2-isopropylpyridazin-3(2H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-Fluorophenyl)ethynyl)-2-isopropylpyridazin-3(2H)-one typically involves multi-step organic reactions. One common approach is the Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-((4-Fluorophenyl)ethynyl)-2-isopropylpyridazin-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alkanes or alcohols.

Scientific Research Applications

6-((4-Fluorophenyl)ethynyl)-2-isopropylpyridazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6-((4-Fluorophenyl)ethynyl)-2-isopropylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The ethynyl and fluorophenyl groups can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity to proteins or enzymes. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)ethylamine: Shares the fluorophenyl group but differs in the overall structure and functional groups.

    4-[(4-Fluorophenyl)ethynyl]phenol: Contains a similar ethynyl linkage but has a phenol group instead of a pyridazinone core.

Uniqueness

6-((4-Fluorophenyl)ethynyl)-2-isopropylpyridazin-3(2H)-one is unique due to its combination of a pyridazinone core with a fluorophenyl ethynyl group

Properties

CAS No.

524919-62-8

Molecular Formula

C15H13FN2O

Molecular Weight

256.27 g/mol

IUPAC Name

6-[2-(4-fluorophenyl)ethynyl]-2-propan-2-ylpyridazin-3-one

InChI

InChI=1S/C15H13FN2O/c1-11(2)18-15(19)10-9-14(17-18)8-5-12-3-6-13(16)7-4-12/h3-4,6-7,9-11H,1-2H3

InChI Key

ZSSHIOKPRJHRIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C=CC(=N1)C#CC2=CC=C(C=C2)F

Origin of Product

United States

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